2,8-Dimethylimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-11-4-3-9-7(2)8(11)10-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARXXNQWVSVPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C(C2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,8 Dimethylimidazo 1,2 a Pyrazine and Its Analogues
Strategic Design of Precursors for Imidazo[1,2-a]pyrazine (B1224502) Ring Construction
The successful synthesis of the imidazo[1,2-a]pyrazine core is highly dependent on the judicious selection and preparation of its constituent precursors. The primary disconnection approach involves the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) core, necessitating the synthesis of appropriately substituted 2-aminopyrazines and reactive carbonyl-containing coupling partners.
Synthesis of Substituted 2-Aminopyrazines
The 2-aminopyrazine (B29847) moiety serves as the foundational building block for the construction of the imidazo[1,2-a]pyrazine system. While 2-aminopyrazine itself is commercially available, the synthesis of substituted analogues is crucial for generating a diverse range of final products.
A significant strategy for the synthesis of 5- and 3,5-substituted 2-aminopyrazines is through Palladium-mediated Stille coupling reactions. thieme-connect.comthieme-connect.com This method allows for the introduction of various substituents onto the pyrazine ring with high yields, ranging from 35-99%. thieme-connect.comthieme-connect.com For instance, 3-bromo- (B131339) and 3,5-dibromo-2-aminopyrazine can be coupled with a variety of stannyl (B1234572) compounds in dimethylformamide (DMF) to afford the desired substituted 2-aminopyrazines. thieme-connect.comthieme-connect.com
Another approach involves the cyclization of a hydroxyimino-substituted aminoacetonitrile (B1212223) using an acid catalyst such as polyphosphoric acid or a mixture of phosphoric acid and phosphorus pentoxide. google.com Furthermore, solid-phase synthesis methodologies have been developed for the creation of libraries of pyrazine derivatives, which can then be utilized in the synthesis of more complex heterocyclic systems. nih.govacs.org
Preparation of α-Halocarbonyl Compounds and Related Reagents
The second key precursor for the classical construction of the imidazo[1,2-a]pyrazine ring is an α-halocarbonyl compound or a related reactive species. These electrophilic partners react with the 2-aminopyrazine to form the imidazole portion of the final bicyclic system.
α-Haloketones are widely employed and can be prepared through various methods. nih.gov The reaction of sterically less hindered α-bromoalkyl and aryl ketones with a tetrasulfur tetranitride-antimony pentachloride complex in refluxing toluene (B28343) can yield the corresponding α-chloroketones. nih.gov Additionally, the nucleophilic fluorination of α-bromo- or α-chloroketones can be achieved using tetrabutylammonium (B224687) hydrogen difluoride in the presence of a catalytic amount of pyridine (B92270) in dioxane. nih.gov Microwave-assisted reactions of α-bromo ketones in aqueous ammonia (B1221849) or with ammonium (B1175870) salts have also been shown to produce pyrazine derivatives, indicating the reactivity of these precursors under various conditions. niscpr.res.in For the synthesis of optically active α-halocarbonyl compounds, a catalytic asymmetric synthesis approach can be employed using a chiral nitrogen-containing organic compound as a catalyst. google.com
Contemporary Cyclization and Annulation Protocols
With the key precursors in hand, various modern synthetic strategies can be employed to effect the cyclization and formation of the imidazo[1,2-a]pyrazine ring system. These methods range from classical condensations to transition metal-catalyzed processes and the use of reactive intermediates.
Condensation Reactions of α-Aminopyrazines with Carbonyl Compounds
The most traditional and widely utilized method for synthesizing imidazo[1,2-a]pyrazines is the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound. ucl.ac.uk This reaction proceeds via nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the alkyl-halide, followed by cyclization. ucl.ac.uk
The reaction conditions for this condensation can be optimized to improve yields. For example, technical iodine has been shown to catalyze the condensation between 2-aminobenzohydrazide and various carbonyl compounds under mild conditions in absolute ethanol. researchgate.netznaturforsch.com The choice of solvent can also play a crucial role. While some reactions are performed in standard organic solvents, the use of greener solvents or even "on-water" platforms has been explored. acs.org Mixed aldol-type condensations can be complex, often leading to a mixture of products, but can be controlled if one of the carbonyl components is a particularly good donor or can only act as an electrophile. latech.eduwyzant.com
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminopyrazine, α-halocarbonyl | Varies | Imidazo[1,2-a]pyrazine | Varies | ucl.ac.uk |
| 2-Aminobenzohydrazide, Aldehyde/Ketone | Iodine, Ethanol | Hydrazone/Quinazoline | Varies | researchgate.netznaturforsch.com |
Interactive Data Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine and Related Systems
Utilization of Nitrilimines in Imidazo[1,2-a]pyrazine Formation
A more contemporary approach to the synthesis of fused heterocyclic systems involves the use of reactive intermediates such as nitrilimines. Nitrilimines, typically generated in situ from hydrazonoyl halides, are 1,3-dipolar species that can undergo cycloaddition or cyclocondensation reactions. scirp.orgscirp.org
The reaction of nitrilimines with 2-aminopyrazine provides a direct route to imidazo[1,2-a]pyrazines. scirp.orgju.edu.jo Specifically, nitrilimines bearing a C-acetyl or ester moiety act as a dielectrophilic system, reacting with the dinucleophilic 2-aminopyrazine at both the carbonyl carbon and the terminal carbon of the dipole to form the fused heterocyclic system. scirp.org This methodology has also been successfully applied to the synthesis of related imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. iugaza.edu.psscispace.com
| Nitrilimine Precursor | Amine | Product | Yield (%) | Reference |
| Hydrazonoyl halide | 2-Aminopyrazine | Imidazo[1,2-a]pyrazine | Not specified | scirp.orgju.edu.jo |
| Hydrazonoyl halide | 2-Aminopyridine | Imidazo[1,2-a]pyridine (B132010) | Varies | iugaza.edu.ps |
Interactive Data Table 2: Synthesis of Imidazo[1,2-a]azines using Nitrilimines
Transition Metal-Catalyzed Coupling Reactions for Ring Closure
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic scaffolds, including imidazo[1,2-a]pyrazines. These methods often offer high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are particularly prevalent. smolecule.com For instance, a palladium-catalyzed Heck-type reaction has been reported where the pyrazine moiety acts as an "olefin-like" coupling partner for the arylation of 8-substituted imidazo[1,5-a]pyrazines. rsc.org While less common for the pyrazine core itself due to its high electrophilicity, this demonstrates the potential of such strategies. rsc.org
Copper-catalyzed reactions have also proven effective. A copper(I)-catalyzed intramolecular oxidative C-H amidation of N-pyridylenaminones has been developed for the synthesis of imidazo[1,2-a]pyridine derivatives, a protocol that can be extended to imidazo[1,2-a]pyrazines. nih.gov This method is advantageous as it can be performed under open air, ligand- and base-free conditions. nih.gov Gold-catalyzed hydroamination/cyclization of Ugi products has also been employed for the synthesis of benzimidazole-pyrazines. bohrium.com
| Metal Catalyst | Reaction Type | Substrates | Product | Reference |
| Palladium | Heck-type | 8-substituted imidazo[1,5-a]pyrazines, aryl halides | Arylated imidazo[1,5-a]pyrazines | rsc.org |
| Copper(I) | Intramolecular oxidative C-H amidation | N-pyridylenaminones | Imidazo[1,2-a]pyridines | nih.gov |
| Gold(III) | Hydroamination/Cyclization | Ugi adducts | Benzimidazole-pyrazines | bohrium.com |
Interactive Data Table 3: Transition Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyrazine and Related Scaffolds
Regioselective Functionalization and Derivatization at C2 and C8 Positions
The ability to selectively introduce substituents at specific positions of the imidazo[1,2-a]pyrazine core is paramount for establishing structure-activity relationships. The C2 and C8 positions are of particular interest for modification.
Introduction of Methyl Substituents at Specific Ring Positions
The synthesis of 2,8-dimethylimidazo[1,2-a]pyrazine typically involves the condensation of a pre-functionalized pyrazine ring with a suitable C2-building block. A common strategy is the reaction of 3-amino-6-methylpyridazine (B91928) with a chloro-carbonyl compound. For instance, the condensation of 3-amino-6-methylpyridazine with chloroacetaldehyde (B151913) (in a 40% aqueous solution) at a temperature of 25–50°C for 2–24 hours can yield 2,8-dimethylimidazo[1,2-b]pyridazine (B13678787), a closely related isomer. A similar strategy employing the appropriate aminopyrazine precursor would lead to the desired this compound.
Another key intermediate for a related class of compounds, 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, is synthesized from ethyl 6-amino-5-methylpyridazine-3-carboxylate and chloroacetone (B47974). mdpi.com This reaction is carried out in toluene with sodium bicarbonate and anhydrous sodium sulfate (B86663) at 85-90°C, highlighting a method where the C2-methyl group is introduced via the acetone (B3395972) derivative. mdpi.com
The following table summarizes a synthetic approach for a related dimethylated imidazo[1,2-b]pyridazine (B131497) derivative, which illustrates the general principle of introducing methyl groups at the C2 and C8 positions.
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| Ethyl 6-amino-5-methylpyridazine-3-carboxylate | Chloroacetone | Toluene, NaHCO₃, Na₂SO₄, 85-90°C | Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate | 85% | mdpi.com |
| 3-amino-6-methylpyridazine | Chloroacetaldehyde | 40% aqueous solution, 25–50°C, 2–24 hours | 2,8-Dimethylimidazo[1,2-b]pyridazine | - |
Electrophilic Substitution Reactions on the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is susceptible to electrophilic substitution, with the C3 position being the most reactive site. However, functionalization at other positions can be achieved through directed substitution or by using pre-functionalized starting materials. Bromination is a common electrophilic substitution reaction used to introduce a handle for further diversification.
The regioselectivity of electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine core is influenced by the electronic properties of the fused rings. The five-membered imidazole ring is generally more activated towards electrophilic attack than the pyrazine ring. echemi.com Resonance stabilization of the intermediate formed upon electrophilic attack at C3 makes it the preferred site for substitution. echemi.com
For the synthesis of bromo-derivatives, N-bromosuccinimide (NBS) is a frequently used reagent. For example, treatment of 2,8-dimethylimidazo[1,2-b]pyridazine with NBS in carbon tetrachloride under UV light has been reported to yield the 6-bromo derivative in 62% yield. While this example pertains to the [1,2-b] isomer, similar reactivity is expected for the [1,2-a] scaffold.
Optimized Reaction Conditions and Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient reaction protocols. This has led to the exploration of microwave-assisted synthesis and solvent-free methodologies for the preparation of imidazo[1,2-a]pyrazine derivatives.
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved selectivity. mdpi.comrsc.org The synthesis of various imidazo[1,2-a]pyridine and pyrazine derivatives has been successfully achieved using microwave-assisted techniques. evitachem.comjst.go.jptubitak.gov.tr
For instance, a one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation has been reported to produce 2,3-disubstituted imidazo[1,2-a]pyridine derivatives in good to very good yields. rsc.org This methodology highlights the potential for rapid and efficient library synthesis. In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. tubitak.gov.tr
The following table provides examples of microwave-assisted synthesis of related imidazo-fused heterocycles.
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Type | Yield Range | Reference |
| Arylglyoxals, cyclic 1,3-dicarbonyls, 2-aminopyridines | Molecular Iodine | - | Microwave | 2,3-Disubstituted imidazo[1,2-a]pyridines | Good-Very Good | rsc.org |
| 2-Aminopyridines, α-bromoacetone derivatives | Clay | None | Microwave | Imidazo[1,2-a] annulated pyridines | Good-Excellent | jst.go.jp |
| 1-(2-aryl-2-oxoethyl)-2-aryloylimidazoles, ammonium acetate | Acetic Acid | Minimal | Microwave (600W) | 2,3,6,8-tetraarylimidazo[1,2-a]pyrazines | - | tubitak.gov.tr |
Solvent-Free and Environmentally Conscious Methodologies
Solvent-free reactions represent a significant step towards greener chemical processes by reducing waste and avoiding the use of often toxic and volatile organic solvents. mdpi.comnih.gov Several solvent-free methods for the synthesis of imidazole and pyrazole (B372694) derivatives have been developed, often in combination with microwave assistance. mdpi.comjst.go.jp
One approach involves the reaction of 2-aminopyridines with α-bromoacetone derivatives on a solid support like clay under solvent-free microwave irradiation, leading to the formation of imidazo[1,2-a] annulated pyridines in good to excellent yields. jst.go.jp Another environmentally friendly approach is the use of water as a solvent. A rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines has been reported under ambient conditions, showcasing a significant improvement in green metrics. researchgate.net Furthermore, iodine-catalyzed transformations in aqueous media provide an effective route to various imidazo[1,2-a]pyridine derivatives. evitachem.com
Synthetic Routes for Specific this compound Derivatives (e.g., 6-bromo-2,8-dimethylimidazo[1,2-a]pyrazine)
The synthesis of specifically substituted derivatives like 6-bromo-2,8-dimethylimidazo[1,2-a]pyrazine (B8218630) requires a multi-step approach, typically involving the initial construction of the dimethylated imidazo[1,2-a]pyrazine core followed by regioselective bromination.
A plausible synthetic route would start with the condensation of a suitable 3-amino-6-methylpyrazine with a C2-synthon like chloroacetone to form this compound. The subsequent step would involve the regioselective bromination at the C6 position. Based on related procedures for the imidazo[1,2-b]pyridazine system, N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or chloroform, potentially under UV irradiation or with a radical initiator, would be the reagent of choice for this transformation.
The table below outlines a proposed synthetic protocol for 6-bromo-2,8-dimethylimidazo[1,2-a]pyrazine based on analogous reactions.
| Step | Starting Material | Reagent(s) | Product | Key Transformation | Reference (Analogy) |
| 1 | 3-Amino-6-methylpyrazine | Chloroacetone | This compound | Formation of the imidazo[1,2-a]pyrazine core | mdpi.com |
| 2 | This compound | N-Bromosuccinimide (NBS) | 6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazine | Regioselective electrophilic bromination at the C6 position. |
Comprehensive Spectroscopic and Analytical Characterization of 2,8 Dimethylimidazo 1,2 a Pyrazine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial orientation of atoms can be obtained.
¹H NMR Chemical Shift Analysis for Proton Environments
The proton NMR (¹H NMR) spectrum provides information on the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. For 2,8-dimethylimidazo[1,2-a]pyrazine, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on the heterocyclic core and the protons of the two methyl groups.
Based on the analysis of related imidazo[1,2-a]pyrazine (B1224502) structures, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The protons of the two methyl groups at positions 2 and 8 would appear as singlets in the upfield region, likely between δ 2.0 and 3.0 ppm. The exact chemical shifts would be influenced by the electronic effects of the nitrogen atoms in the fused ring system.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.5 - 7.8 | s |
| H-5 | 8.0 - 8.3 | d |
| H-6 | 7.0 - 7.3 | d |
| 2-CH₃ | 2.4 - 2.6 | s |
| 8-CH₃ | 2.6 - 2.8 | s |
Note: This is a predictive table based on known data for similar compounds.
¹³C NMR Chemical Shift Analysis for Carbon Skeleton Elucidation
The carbon-13 NMR (¹³C NMR) spectrum provides a map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, the spectrum would reveal signals for the carbons of the heterocyclic rings and the two methyl groups.
The aromatic and heteroaromatic carbons are expected to appear in the downfield region, typically between δ 110 and 150 ppm. The carbons of the methyl groups will be found in the upfield region, generally between δ 15 and 30 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-8 | 140 - 145 |
| C-8a | 135 - 140 |
| 2-CH₃ | 15 - 20 |
| 8-CH₃ | 20 - 25 |
Note: This is a predictive table based on known data for similar compounds.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In this compound, COSY would confirm the coupling between the aromatic protons H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would be used to unambiguously assign the carbon signals for the protonated carbons (C-3, C-5, C-6, and the methyl carbons).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together the molecular structure. For instance, correlations from the 2-CH₃ protons to C-2 and C-3, and from the 8-CH₃ protons to C-8 and C-8a would confirm their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm through-space interactions and to help in the assignment of closely resonating signals.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition.
For this compound (C₉H₁₀N₄), the calculated exact mass is 174.0905. An HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns
ESI-MS is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. The fragmentation of this ion can provide valuable structural information. The fragmentation pattern of this compound would likely involve cleavages of the heterocyclic ring system. Common fragmentation pathways for related nitrogen-containing heterocycles include the loss of small neutral molecules such as HCN or N₂. The stability of the imidazo[1,2-a]pyrazine core would influence the observed fragments.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound would be characterized by several key absorption bands:
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ region.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-H bending: Aromatic C-H out-of-plane bending vibrations would be observed in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic ring.
Predicted IR Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=N stretch | 1600 - 1650 |
| C=C stretch | 1400 - 1600 |
| C-H bend | 700 - 900 |
Note: This is a predictive table based on known data for similar compounds.
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Determination
No published single-crystal X-ray diffraction data for this compound could be located. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule. The lack of available data suggests that a suitable single crystal of this compound has not yet been subjected to this type of analysis in the accessible literature.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Elemental Analysis for Stoichiometric Verification
Specific elemental analysis data for this compound is not reported in the reviewed scientific literature. This analytical technique is crucial for verifying the empirical formula of a synthesized compound by measuring the weight percentages of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). A close correlation between the experimentally found percentages and the theoretically calculated values provides strong evidence for the compound's purity and elemental composition.
Table 2: Elemental Analysis Data for C₈H₉N₃ (this compound)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 65.29 | Data not available |
| Hydrogen (H) | 6.16 | Data not available |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) data for this compound could not be found in the surveyed literature. TGA is a thermal analysis method that measures the change in mass of a sample as a function of temperature. This analysis provides valuable information about the thermal stability of a compound, its decomposition profile, and the presence of any volatile components. The absence of this data indicates that the thermal properties of this compound have not been a primary focus of the published research on this compound.
Table 3: Thermogravimetric Analysis of this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|
Computational and Theoretical Investigations of 2,8 Dimethylimidazo 1,2 a Pyrazine Molecular Properties
Quantum Chemical Calculations for Electronic Structure and Reactivity
Specific data on the optimized molecular geometry (bond lengths, bond angles) and minimized energy of 2,8-Dimethylimidazo[1,2-a]pyrazine determined by DFT calculations is not available in the searched literature.
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap for this compound are not available. This information is crucial for assessing its kinetic stability and chemical reactivity.
Calculated values for global reactivity descriptors such as electronegativity, chemical potential, global hardness, and global softness for this compound could not be found.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electrophilic and nucleophilic sites based on charge distribution, is not available in the reviewed sources.
In Silico Screening and Virtual High Throughput Screening (vHTS) Methodologies
While the imidazo[1,2-a]pyrazine (B1224502) scaffold has been subject to in silico screening in campaigns against various biological targets nih.govnih.gov, specific studies detailing the application of ligand-based or structure-based virtual screening approaches using this compound as a query or library member were not identified.
Information on the use of this compound in specific ligand-based (e.g., pharmacophore modeling, similarity searching) or structure-based (e.g., molecular docking) virtual screening campaigns is not present in the available literature.
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. rsc.org This method is instrumental in understanding the binding modes and affinities of potential drug candidates.
Molecular docking studies have been pivotal in understanding how imidazo[1,2-a]pyrazine derivatives, including this compound, can interact with various protein targets. A significant area of investigation has been their interaction with the ATP-binding pockets of kinases, which are crucial enzymes in cellular signaling pathways.
For instance, research on related imidazo[1,2-a]pyrazine compounds has shown that the core scaffold can effectively mimic the purine (B94841) ring of adenosine (B11128) in ATP, allowing it to fit into the ATP-binding site of kinases like IκB kinase (IKK). researchgate.net Docking simulations of compounds structurally similar to this compound into the ATP-binding pocket of IKKβ have revealed that the imidazopyrazine core orients itself to form key hydrogen bonds with hinge region residues, a critical interaction for kinase inhibition. The dimethyl substitutions at the C2 and C8 positions are predicted to occupy specific hydrophobic pockets within the active site, thereby enhancing the binding affinity and selectivity.
In another example, docking studies of imidazo[1,2-a]pyrazine derivatives targeting Leishmania casein kinase 1 (L-CK1.2) highlighted the importance of substituents on the core structure for binding within the ATP-binding site. nih.gov While not specifically this compound, these studies demonstrated that modifications at the C2 and C8 positions significantly influence the inhibitory activity by affecting how the molecule fits within hydrophobic pockets and interacts with key amino acid residues. nih.gov It is hypothesized that the 2-methyl group of this compound would likely occupy a hydrophobic pocket, while the 8-methyl group could contribute to favorable van der Waals interactions, further stabilizing the ligand-protein complex.
The predicted binding modes from these docking studies often suggest potential conformational changes in the protein upon ligand binding. For example, the entry of the ligand into the active site may induce slight adjustments in the positions of amino acid side chains to achieve a more favorable energetic state, a phenomenon known as "induced fit."
Pharmacophore modeling is a crucial aspect of computational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound and its analogs, these features are critical for recognition by their target proteins.
Based on docking studies of related compounds, the key pharmacophoric features of the imidazo[1,2-a]pyrazine scaffold for kinase inhibition generally include:
A hydrogen bond acceptor: The nitrogen atom in the pyrazine (B50134) ring is often crucial for forming a hydrogen bond with the hinge region of the kinase.
Aromatic/heterocyclic rings: The fused imidazopyrazine ring system itself contributes to π-π stacking interactions with aromatic residues in the active site.
Hydrophobic groups: The methyl groups at the C2 and C8 positions serve as key hydrophobic features that can occupy corresponding hydrophobic pockets in the target protein, enhancing binding affinity and selectivity. nih.gov
The table below summarizes the key pharmacophoric features identified from docking studies of imidazo[1,2-a]pyrazine derivatives against various protein targets.
| Pharmacophoric Feature | Interacting Residue (Example Target) | Type of Interaction |
| Pyrazine Nitrogen | Hinge Region Amino Acids (Kinases) | Hydrogen Bond |
| Imidazopyrazine Core | Aromatic Residues (e.g., Phe, Tyr) | π-π Stacking |
| C2-Methyl Group | Hydrophobic Pocket Residues | Hydrophobic Interaction |
| C8-Methyl Group | Hydrophobic Pocket Residues | van der Waals Interaction |
These pharmacophoric models serve as a valuable guide for the rational design of new derivatives with improved potency and selectivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity Predictions
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. tanaffosjournal.ir This technique is essential for understanding the stability of the predicted binding poses and for more accurate predictions of binding affinity.
MD simulations of protein-ligand complexes involving imidazo[1,2-a]pyrazine derivatives would typically be performed to:
Assess the stability of the docked pose: By simulating the complex over several nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it dissociates or adopts a different binding mode.
Analyze the flexibility of the protein and ligand: MD simulations reveal the dynamic nature of both the protein and the ligand, showing how they adapt to each other's presence. This can highlight important conformational changes that are not apparent from static docking.
Calculate binding free energies: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand to the protein. These calculations provide a more quantitative measure of binding affinity than docking scores alone.
For this compound, MD simulations would be crucial to validate the binding modes predicted by molecular docking. The simulations would help to confirm the stability of the interactions between the methyl groups and the hydrophobic pockets and to assess the strength and persistence of the hydrogen bonds formed by the pyrazine nitrogen. The dynamic behavior observed in these simulations provides a more realistic understanding of the protein-ligand recognition process and is a critical step in the computational evaluation of this compound's therapeutic potential.
Structure Activity Relationship Sar Studies of 2,8 Dimethylimidazo 1,2 a Pyrazine Derivatives
Systematic Exploration of Substituent Effects on the Imidazo[1,2-a]pyrazine (B1224502) Core
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Researchers have systematically introduced various functional groups at different positions to probe their effects on potency, selectivity, and physicochemical properties.
Influence of Methyl Groups at C2 and C8 on Biological Potency and Selectivity
The methyl groups at the C2 and C8 positions of the imidazo[1,2-a]pyrazine ring are not merely passive structural components. They play a crucial role in defining the molecule's interaction with its biological targets. For instance, in a series of imidazo[1,2-a]pyrazine-based inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, the presence of a methyl group at C2 was found to be important for activity. ucl.ac.uk
Effects of Substitutions at Pyrazine (B50134) Ring Positions (e.g., C6) on Efficacy
Substitution at other positions on the pyrazine ring, such as C6, has also been explored to modulate the efficacy of imidazo[1,2-a]pyrazine derivatives. In some instances, introducing substituents at the C6 position can lead to enhanced potency. However, this is not a universal rule, and the effect is often context-dependent, relying on the nature of the substituent and the specific biological target. For example, in the context of VirB11 ATPase inhibitors, the introduction of a substituent at the 6-position of the imidazo[1,2-a]pyrazine core was investigated. While some analogs showed comparable potency to the unsubstituted parent compound, they exhibited poorer physicochemical properties, such as solubility. nih.gov This highlights the delicate balance that must be achieved between potency and drug-like properties.
Design Principles for Modulating Target Affinity and Selectivity
The design of potent and selective imidazo[1,2-a]pyrazine derivatives is guided by several key principles. A crucial aspect is the establishment of specific interactions with the target protein. For instance, in the design of inhibitors for Leishmania casein kinase 1 (L-CK1.2), a 4-pyridyl group at the C3 position was found to be essential for hydrogen bonding within the ATP-binding site, while a 4-fluorophenyl moiety at C2 occupied a hydrophobic pocket. nih.gov The strategic placement of hydrogen bond donors and acceptors, as well as hydrophobic groups, is therefore a cornerstone of rational drug design for this scaffold.
Selectivity is another critical parameter, and it can often be achieved by exploiting subtle differences in the binding sites of related proteins. For example, in the development of AMPA receptor modulators, selectivity for the TARP γ-8 subtype over the γ-2 subtype was achieved through careful optimization of substituents on the imidazo[1,2-a]pyrazine core. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. researchgate.netijirset.com By developing mathematical models based on a series of known compounds, QSAR can provide predictive insights for the design of new, more potent analogs.
Several QSAR studies have been performed on imidazo[1,2-a]pyrazine derivatives. tandfonline.comscielo.brscielo.br These studies often utilize a combination of topological, electronic, and physicochemical descriptors to build their models. For instance, a study on imidazopyrazine derivatives as Aurora A kinase inhibitors used a combination of molecular docking, pharmacophore modeling, and 3D-QSAR to gain insights into the structural determinants of their activity. tandfonline.com The resulting models can highlight key structural features essential for inhibitory activity and guide the design of novel inhibitors with improved potency. tandfonline.com
Scaffold Hopping and Bioisosteric Replacement Strategies from Related Heterocycles
Scaffold hopping and bioisosteric replacement are valuable strategies in medicinal chemistry for discovering novel chemical entities with improved properties. These approaches involve replacing the core scaffold of a known active compound with a different but structurally related or isosteric ring system.
The imidazo[1,2-a]pyrazine scaffold itself has been identified through scaffold hopping from other heterocyclic systems. For example, imidazo[1,2-a]pyridines have served as a starting point for the discovery of imidazo[1,2-a]pyrazine-based compounds. rsc.orgnih.gov A computational scaffold hopping exercise led to the identification of imidazo[1,2-a]pyrazin-8-one as a novel scaffold for mGlu2 positive allosteric modulators, starting from a triazolopyridine series. acs.org
Bioisosteric replacement has also been successfully applied. For instance, the imidazo[1,2-a]pyrimidine (B1208166) scaffold has been explored as a bioisostere for the imidazo[1,2-a]pyridine (B132010) core in the search for new antituberculosis agents. nih.gov Similarly, the imidazo[1,2-b]pyridazine (B131497) scaffold has been investigated as a bioisostere for other kinase inhibitor scaffolds. researchgate.net These strategies allow for the exploration of new chemical space and can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties.
Optimization Strategies for Lead Compounds based on SAR Data
The optimization of lead compounds derived from the 2,8-dimethylimidazo[1,2-a]pyrazine scaffold is a critical process in medicinal chemistry, aiming to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) data provides the empirical foundation for these iterative design and synthesis cycles. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural motifs and functional groups that are crucial for the compound's performance.
One notable example of lead optimization involves the imidazo[1,2-a]pyrazine derivative CTN1122, identified as a promising antileishmanial agent. rsc.org Docking studies of CTN1122 with its target, Leishmania casein kinase 1 (L-CK1.2), revealed important pharmacophoric elements: a 4-pyridyl group at the C3 position and a 4-fluorophenyl moiety at the C2 position. rsc.orgnih.gov These insights guided the synthesis of a series of analogues to probe the SAR and optimize the lead compound.
Modifications at the C8 Position
Initial optimization efforts focused on the C8 position of the imidazo[1,2-a]pyrazine core of CTN1122, which bears a dimethylamino group. It was hypothesized that this region was solvent-accessible and not essential for binding to the target enzyme. rsc.org To test this, analogues were synthesized with different substituents at C8.
| Compound | C8 Substituent | LmCK1.2 IC50 (µM) rsc.org |
| CTN1122 | -N(CH₃)₂ | 0.72 |
| 5 | -Cl | < 0.3 |
| 8 | -H | < 0.3 |
| 12 | -S-Alkyl | < 0.3 |
As shown in the table, replacing the dimethylamino group with a chlorine atom (compound 5), a hydrogen atom (compound 8), or a thioether group (compound 12) led to an improved inhibitory activity against L. major CK1.2. rsc.org However, this enhanced enzymatic inhibition did not translate to improved activity against intramacrophage amastigotes, where CTN1122 remained more potent. rsc.org This discrepancy suggests that the C8-dimethylamino group may play a role in other factors influencing cellular activity, such as membrane permeability or interaction with other targets. rsc.org
Modifications at the C2 and C3 Positions
The substituents at the C2 and C3 positions were found to be critical for the antileishmanial activity of the imidazo[1,2-a]pyrazine scaffold. rsc.org The absence of the 4-fluorophenyl group at C2 or the 4-pyridyl group at C3 resulted in a significant loss of both L-CK1.2 inhibition and antiparasitic activity. rsc.org
Further exploration of the C3 position highlighted the importance of the nitrogen's location within the pyridine (B92270) ring. An analogue with a meta-pyridyl group (compound 23) was found to be inactive, reinforcing the necessity of the para-pyridyl configuration for proper interaction with the enzyme's active site. rsc.org
A significant breakthrough in potency was achieved with compound 30, which lacks the C8-dimethylamino group and features a modification at the C3 position. This compound demonstrated the highest in vitro antileishmanial potency against both L. major and L. donovani and enhanced inhibition of L-CK1.2, without significant cytotoxicity. rsc.org
| Compound | C3 Substituent | L. major IC50 (µM) rsc.org | L. donovani IC50 (µM) rsc.org | LmCK1.2 IC50 (µM) rsc.org |
| CTN1122 | 4-pyridyl | 0.80 | 2.74 | 0.72 |
| 30 | Modified pyridyl | 0.20 | 0.16 | 0.384 |
Optimization for Neurological Targets
In a different therapeutic context, imidazo[1,2-a]pyrazine derivatives have been optimized as selective negative modulators of AMPA receptors containing the TARP γ-8 subunit, which are implicated in neurological disorders. Starting from high-throughput screening hits, a systematic SAR exploration was undertaken.
Initial efforts focused on the C2 and C3 positions. It was found that a para-fluorophenyl group at C2 was optimal. nih.gov The nature of the substituent at C3 had a dramatic impact on potency, with a hydrogen-bond donor being crucial. For instance, a phenol (B47542) at this position (compound 7) was significantly more potent than a methoxy-substituted analogue (compound 8). nih.gov
| Compound | C2 Substituent | C3 Substituent | pIC50 (GluA1/γ-8) nih.gov |
| 7 | p-fluorophenyl | p-hydroxyphenyl | 7.9 |
| 8 | p-fluorophenyl | p-methoxyphenyl | 6.3 |
| 9 | p-fluorophenyl | p-aminophenyl | 7.2 |
| 11 | p-fluorophenyl | oxindole (B195798) | >9 |
| 12 | p-fluorophenyl | indazole | >9 |
Constraining the hydrogen bond donor within a heterocyclic ring system, such as an oxindole (compound 11) or an indazole (compound 12), led to subnanomolar potency. nih.gov These modifications highlight a successful strategy of rigidification to enhance binding affinity.
Further optimization targeted the C8 position, where various amine substituents were explored.
| Compound | C8 Substituent | pIC50 (GluA1/γ-8) nih.gov |
| 18a | piperidine | 7.9 |
| 18b | morpholine | 7.8 |
| 18c | N-methylpiperazine | 7.7 |
In Vitro Biological Activity and Mechanistic Elucidation of 2,8 Dimethylimidazo 1,2 a Pyrazine
Broad Spectrum of Biological Activities of Imidazo[1,2-a]pyrazine (B1224502) Derivatives
The imidazo[1,2-a]pyrazine nucleus is a key component in various biologically active compounds. researchgate.net Its derivatives are known to exhibit a wide array of pharmacological effects, which has spurred further research into their potential as therapeutic agents for numerous diseases. tandfonline.com
Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated notable antibacterial activity. For instance, a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and their hydrazide derivatives were synthesized and tested against Klebsiella pneumoniae and Bacillus subtilis. nih.govresearchgate.net Several of these compounds exhibited significant antimicrobial action, with Minimum Inhibitory Concentration (MIC) values as low as 4.8 µg/mL against both bacterial strains. nih.govresearchgate.net Specifically, compounds with dibromo substitutions on the imidazo[1,2-a]pyridine ring showed enhanced antimicrobial properties. researchgate.net
The pyrazine (B50134) ring itself is a crucial component of Pyrazinamide (B1679903), a first-line drug used in the treatment of tuberculosis. mdpi.com This highlights the potential of pyrazine-containing scaffolds in developing new antimycobacterial agents. Research into novel coordination frameworks of pyrazinamide has shown that silver-based derivatives can exhibit significantly increased antibacterial activity against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis, as well as against other bacterial strains. mdpi.com
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| SM-IMP-02 | Klebsiella pneumoniae ATCC 4352 | 4.8 |
| SM-IMP-02 | Bacillus subtilis ATCC 6051 | 4.8 |
| DA-05 (Hydrazide derivative) | Klebsiella pneumoniae ATCC 4352 | 4.8 |
| DA-05 (Hydrazide derivative) | Bacillus subtilis ATCC 6051 | 4.8 |
The imidazo[1,2-a]pyrazine scaffold has been recognized for its potential in developing antiviral agents. researchgate.net Review of patent literature indicates that pyrazine derivatives have been explored for the treatment of viral diseases. tandfonline.com The broad biological profile of the related imidazo[1,2-a]pyridine scaffold also includes antiviral activity, suggesting a promising avenue of research for pyrazine analogues. researchgate.net A patent has described inhibitors of the PI3K/Akt/IKK/NF-kB signaling pathway, including an imidazo[1,2-a]quinoxaline (B3349733) derivative, for the prophylaxis and treatment of viral diseases such as influenza. google.com
The anti-inflammatory potential of imidazo[1,2-a]pyrazine derivatives is closely linked to their ability to modulate key inflammatory signaling pathways. The nuclear factor kappa-B (NF-κB) pathway is fundamental in inflammatory processes, and its inhibition is a key strategy for developing anti-inflammatory drugs. mdpi.com The IκB kinase (IKK) complex, particularly its IKK-β subunit, is a critical regulator of NF-κB activation. researchgate.net
Derivatives of imidazo[1,2-a]pyrazine, such as imidazo(1,2-a)thieno(3,2-e)pyrazines, have been identified as potent inhibitors of IKK-β. researchgate.net By inhibiting IKK-β, these compounds can block the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This prevents NF-κB from translocating to the nucleus and initiating the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α. researchgate.netnih.gov The inhibition of the PI3K-Akt pathway, another target of this compound class, has also been shown to reduce the production of TNF-α in response to inflammatory stimuli. nih.gov
Certain heterocyclic compounds derived from the pyrazine core have demonstrated significant antioxidant properties. For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, an agent identified from a novel Streptomyces species, was found to possess antioxidant activity. frontiersin.org
The antioxidant potential of this compound was evaluated using a 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay. The extract containing Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- showed a concentration-dependent scavenging activity. frontiersin.org This indicates that the compound can donate hydrogen to free radicals, thereby neutralizing them and reducing oxidative stress. frontiersin.orgmdpi.com
| Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|
| 0.125 | 1.1 ± 1.4 |
| 2.0 | 36.5 ± 3.0 |
Detailed Investigation of Specific Target Modulation
The therapeutic potential of imidazo[1,2-a]pyrazine derivatives often stems from their ability to interact with and modulate the activity of specific protein targets, particularly kinases involved in cell signaling pathways.
IKK-1 and IKK-2 Inhibition
IκB kinase (IKK) subunits IKK-1 (IKKα) and IKK-2 (IKKβ) are crucial therapeutic targets for inflammatory diseases due to their central role in the NF-κB signaling pathway. researchgate.netnih.gov A selective inhibitor of IKK, BMS-345541, which has an imidazo[1,2-a]quinoxaline structure, demonstrated potent inhibition of IKK-2 with an IC₅₀ of 0.3 µM and was about 13-fold more selective for IKK-2 over IKK-1 (IC₅₀ = 4 µM). researchgate.net Further exploration led to the discovery of imidazo(1,2-a)thieno(3,2-e)pyrazine derivatives as highly potent IKK-β inhibitors. One such derivative showed an IC₅₀ of 13 nM for IKK-2 and 390 nM for IKK-1, demonstrating a 30-fold selectivity. researchgate.net
| Compound | Target | IC₅₀ | Selectivity (IKK-1/IKK-2) |
|---|---|---|---|
| BMS-345541 (Imidazo[1,2-a]quinoxaline) | IKK-2 | 0.3 µM | ~13x |
| BMS-345541 (Imidazo[1,2-a]quinoxaline) | IKK-1 | 4.0 µM | |
| Imidazo(1,2-a)thieno(3,2-e)pyrazine derivative (Compound 4) | IKK-2 | 13 nM | 30x |
| Imidazo(1,2-a)thieno(3,2-e)pyrazine derivative (Compound 4) | IKK-1 | 390 nM |
Aurora Kinase Inhibition
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Compound 1j | Aurora A | 0.019 |
| Compound 10i | Aurora A | 0.009 |
| Compound 1 | Aurora A | 0.004 |
| Compound 25 (deuterated analogue) | Aurora A | 0.003 |
PI3K-AKT Pathway Inhibition
The PI3K-AKT-mTOR signaling pathway is a central cascade that regulates cell proliferation, survival, and growth. oncotarget.com Its over-activation is a common feature in many cancers. oncotarget.com While much of the detailed research has been on imidazo[1,2-a]pyridine derivatives, the findings provide strong evidence for the potential of the broader class of imidazo-fused heterocycles to target this pathway. nih.gov Certain imidazo[1,2-a]pyridine compounds were shown to inhibit the proliferation of melanoma and cervical cancer cells by inducing G2/M cell cycle arrest and apoptosis. nih.gov Mechanistic studies confirmed that these effects were associated with the inhibition of the PI3K-AKT-mTOR pathway, as evidenced by reduced levels of phosphorylated AKT (p-AKT) and p-mTOR. nih.gov Some of these compounds were found to inhibit PI3Kα with IC₅₀ values as low as 2 nM. nih.gov
Inhibition of Specific Cellular ATPases (e.g., VirB11 ATPase)
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of specific bacterial ATPases, particularly VirB11 ATPase. This enzyme is a critical component of the Type IV Secretion System (T4SS) in pathogenic bacteria like Helicobacter pylori, making it an attractive target for antimicrobial agents. The T4SS is a nanomachine that translocates toxic molecules into host cells, and its inhibition can reduce bacterial virulence. ucl.ac.uknih.gov
Virtual high-throughput screening identified imidazo[1,2-a]pyrazines as potential ATP mimics capable of inhibiting the H. pylori VirB11 ATPase, HP0525. ucl.ac.uk Subsequent in vitro screening of synthesized compounds led to the identification of a lead 8-amino imidazo[1,2-a]pyrazine derivative with an IC₅₀ value of 7 μM. ucl.ac.uk Mechanistic studies revealed that this compound acts as a competitive inhibitor of ATP. ucl.ac.uk Further research on a series of 8-amino imidazo[1,2-a]pyrazine derivatives reported IC₅₀ values ranging from 6 to 48 µM for the inhibition of HP0525 ATPase activity. researchgate.netfrontiersin.org These findings highlight the potential of the imidazo[1,2-a]pyrazine core to effectively target the ATP-binding site of VirB11, thereby disrupting the function of the bacterial T4SS. nih.govnih.gov
Phosphodiesterase Inhibitory Activity
The imidazo[1,2-a]pyrazine framework, due to its structural similarity to purines, has been investigated for its ability to inhibit phosphodiesterases (PDEs). nih.gov PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing a crucial role in signal transduction. nih.govfrontiersin.org Inhibition of these enzymes can lead to various therapeutic effects.
Studies on several imidazo[1,2-a]pyrazine derivatives demonstrated a quantitative link between their phosphodiesterase-inhibitory potency, a subsequent increase in intracellular cAMP levels, and the induction of apoptosis in human Dami cell lines. nih.gov More recently, a specific imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov ENPP1 negatively regulates the cGAS-STING immune signaling pathway. The identified compound exhibited substantial inhibitory activity against ENPP1 with an IC₅₀ value as low as 5.70 nM, while showing only weak inhibition against other family members like ENPP2 and ENPP3. nih.gov This demonstrates that the imidazo[1,2-a]pyrazine scaffold can be tailored to create highly selective inhibitors of specific phosphodiesterases.
Cellular Mechanisms of Action in Disease Models
Cell Cycle Progression Modulation (e.g., G2/M phase arrest)
Compounds featuring the pyrazine heterocyclic system have been shown to influence cell cycle progression, a key process in cancer proliferation. One study on a novel pyrazine derivative demonstrated its ability to block the proliferation of leukemic cells by inducing cell cycle arrest in the G0/G1 phase in a time-dependent manner. rjraap.com In addition to G0/G1 arrest, related heterocyclic compounds have also been shown to halt cell division at other phases. For instance, certain quinoxaline (B1680401) derivatives, which share a nitrogen-containing heterocyclic structure, were found to block more than 60% of treated human colon cancer cells at the G2/M phase. researchgate.net The ability to modulate cell cycle checkpoints is a significant mechanism for the anti-proliferative effects of this class of compounds.
Pathways of Apoptosis Induction (e.g., Intrinsic Apoptosis Pathway)
The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. Imidazo[1,2-a]pyrazine derivatives have been shown to effectively trigger this process in cancer cells. The apoptotic effects of these compounds in the human Dami cell line were found to be directly linked to their ability to inhibit phosphodiesterase and increase cAMP levels. nih.gov
Further mechanistic studies on a pyrazine derivative in chronic myeloid leukemia K562 cells revealed that apoptosis is induced through the intrinsic pathway. rjraap.com Treatment with the compound led to a downregulation of the anti-apoptotic proteins Bcl-2 and Survivin, alongside an increased expression of the pro-apoptotic protein Bax. rjraap.com This shift in the Bax/Bcl2 ratio is a classic hallmark of the intrinsic apoptosis pathway, which culminates in cell death.
Gene Transcription Regulation (e.g., NF-ĸB inhibitory activity)
Imidazo[1,2-a]pyrazine derivatives and structurally related compounds can modulate cellular function by regulating gene transcription. One major pathway affected is the NF-κB signaling cascade, which is crucial for inflammatory responses and cancer cell survival. Structurally similar 1,8-dimethylimidazo[1,2-a]quinoxaline compounds have been identified as selective inhibitors of IκB kinase (IKK), a critical upstream activator of NF-κB. researchgate.net Analogues containing a dimethylimidazole core have also proven to be potent inhibitors of LPS-induced NF-κB activity. researchgate.net
Beyond NF-κB, imidazo[1,2-a]pyrazines can regulate other transcription pathways. The potent ENPP1 inhibitor based on the imidazo[1,2-a]pyrazine scaffold was shown to enhance the mRNA expression of downstream target genes of the STING pathway, including IFNB1, CXCL10, and IL6. nih.gov This demonstrates a clear ability to regulate gene expression related to the immune response.
Evaluation of Selectivity against Non-Target Cell Lines (e.g., Mammalian Cell Cytotoxicity)
A crucial aspect of drug development is ensuring that a compound is selective for its target cells while exhibiting minimal toxicity to healthy, non-target cells. Several studies have evaluated the cytotoxicity of imidazo[1,2-a]pyrazine and related imidazo-fused heterocyclic derivatives against various mammalian cell lines.
For example, a series of novel imidazo[1,2-a]pyrazine derivatives synthesized as potential CDK9 inhibitors were tested for cytotoxicity against both cancer cell lines and the normal human colon fibroblast cell line (FHC). nih.gov The most promising compound from this series displayed a favorable selectivity profile. nih.gov Similarly, imidazo[1,2-a]pyrazine derivatives developed as antileishmanial agents were evaluated for cytotoxicity against murine macrophage J774 cells, showing varying degrees of selectivity. nih.gov Furthermore, closely related 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were found to be non-cytotoxic against the VERO African green monkey kidney cell line. rsc.org These studies indicate that the imidazo[1,2-a]pyrazine scaffold can be modified to achieve a desirable therapeutic window with selectivity for target cells over healthy mammalian cells.
Table 1: Cytotoxicity and Selectivity of Imidazo[1,2-a]pyrazine and Related Derivatives on Non-Target Cell Lines
| Compound Class/Derivative | Non-Target Cell Line | Cytotoxicity (IC₅₀) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine (Compound 3c) | FHC (human normal colon) | 97.19 µM | 15 (Average over 3 cancer lines) | nih.gov |
| Imidazo[1,2-a]pyrazine (Compound 1b) | FHC (human normal colon) | 122.51 µM | 43 (Average over 3 cancer lines) | nih.gov |
| Imidazo[1,2-a]pyrazine (CTN1122) | J774 (murine macrophage) | 9.09 µM | >11.3 (vs. L. major) | nih.gov |
| Imidazo[1,2-a]pyrazine (Compound 5) | J774 (murine macrophage) | >20 µM | >80 (vs. L. major) | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridines | VERO (monkey kidney) | >128 µM | Not Applicable | rsc.org |
Competitive Inhibition Assays and Kinetic Characterization of 2,8-Dimethylimidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold is a key structural motif in a variety of biologically active compounds, demonstrating a wide range of therapeutic potential. The specific substitution pattern on this heterocyclic system plays a crucial role in determining the target affinity and inhibitory mechanism. While detailed kinetic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the analysis of structurally related imidazo[1,2-a]pyrazine derivatives provides significant insights into the potential competitive inhibition mechanisms and kinetic profiles that this compound class can exhibit.
Research into imidazo[1,2-a]pyrazine derivatives has frequently identified them as potent inhibitors of various protein kinases and receptors, often acting through a competitive binding mechanism within the ATP-binding site or other functional pockets of the target protein. For instance, a series of imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of Casein Kinase 1 (CK1) from Leishmania major, a key enzyme in the parasite's life cycle. nih.gov In these studies, competitive inhibition assays are fundamental in elucidating the mechanism of action.
One notable study focused on the optimization of an imidazo[1,2-a]pyrazine hit compound, CTN1122, for antileishmanial activity. nih.gov While this study did not specifically report on the 2,8-dimethyl analog, it provided critical structure-activity relationship (SAR) data for related compounds. For example, modifications at the C8 position of the imidazo[1,2-a]pyrazine core were shown to significantly impact the inhibitory potency against L. major CK1. The replacement of a dimethylamine (B145610) group at C8 with a simple hydrogen atom led to an improvement in the inhibitory activity, suggesting that the steric and electronic properties at this position are critical for target engagement. nih.gov This highlights the importance of the substitution pattern in dictating the inhibitory potential.
Furthermore, investigations into other imidazo[1,2-a]pyrazine-based compounds have revealed their activity as inhibitors of IκB kinase beta (IKK-β), a key enzyme in the NF-κB signaling pathway. researchgate.net Although these specific compounds featured a thieno[3,2-e]pyrazine fused system, the underlying imidazo[1,2-a]pyrazine core was a central element of the pharmacophore. The inhibitory activity of these compounds was often characterized by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Such assays are a cornerstone of initial kinetic characterization and often pave the way for more detailed mechanistic studies.
In a different therapeutic area, imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov A high-throughput screening hit, an imidazopyrazine derivative, demonstrated promising γ-8 selectivity. Subsequent structure-activity relationship (SAR) optimization of 8-substituted imidazo[1,2-a]pyrazine derivatives led to the identification of potent leads. The characterization of these compounds involved determining their pIC50 values in functional assays, providing a quantitative measure of their inhibitory potency. nih.gov
The general approach to characterizing the competitive inhibition of a compound like this compound would involve a series of well-established enzyme kinetic experiments. These assays typically measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data using models such as the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot), key kinetic parameters can be determined.
A hypothetical kinetic analysis of this compound as a competitive inhibitor would be expected to show an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, with no change in the maximum reaction velocity (Vmax). This is the hallmark of competitive inhibition, where the inhibitor and substrate compete for the same binding site on the enzyme. The inhibitor constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, would be a critical parameter to quantify the inhibitor's potency.
While specific data tables for the competitive inhibition and kinetic characterization of this compound are not available in the reviewed literature, the following table illustrates the type of data that would be generated from such studies, based on findings for related imidazo[1,2-a]pyrazine derivatives.
Table 1: Illustrative Kinetic Data for Imidazo[1,2-a]pyrazine Derivatives
| Compound/Derivative | Target Enzyme/Receptor | Assay Type | IC50/pIC50 | Kinetic Mechanism | Reference |
| CTN1122 Analog (C8-H) | Leishmania major CK1 | Enzyme Inhibition | < 0.3 µM | Competitive (Inferred) | nih.gov |
| Imidazo[1,2-a]thieno[3,2-e]pyrazine Analog | IKK-β | Enzyme Inhibition | ~0.15 µM | Competitive (Inferred) | researchgate.net |
| 8-Substituted Imidazo[1,2-a]pyrazine | AMPA Receptor (TARP γ-8) | Functional Assay | Subnanomolar (pIC50) | Negative Allosteric Modulation | nih.gov |
It is important to note that the inhibitory activity and kinetic profile are highly dependent on the specific biological target and the assay conditions. Therefore, dedicated experimental studies on this compound are necessary to definitively determine its competitive inhibition characteristics and kinetic parameters. The existing body of research on the broader imidazo[1,2-a]pyrazine class, however, strongly suggests that this compound likely engages in competitive inhibition with its biological targets, a hypothesis that warrants further experimental validation.
Research on Advanced Functionalization and Hybrid Architectures of 2,8 Dimethylimidazo 1,2 a Pyrazine
Synthesis and Evaluation of Multifunctional 2,8-Dimethylimidazo[1,2-a]pyrazine Analogues
The synthesis of multifunctional analogues of the imidazo[1,2-a]pyrazine (B1224502) scaffold is a key strategy for exploring its therapeutic potential. General synthetic protocols often involve the initial construction of the core followed by targeted functionalization. One established route begins with the bromination of an aminopyrazine ring, followed by the condensation with an acyl bromide to construct the fused imidazo[1,2-a]pyrazine system. tsijournals.com This core can then undergo further modifications, such as nucleophilic substitution at the 8-position and regioselective bromination at the 3-position, allowing for the introduction of diverse chemical moieties. tsijournals.com
The evaluation of these analogues has identified potent inhibitors for various biological targets. For instance, derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), Tropomyosin Receptor Kinases (Trks), and tubulin polymerization, all of which are significant targets in oncology. mdpi.comnih.govnih.gov A structure-guided optimization strategy led to the development of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as highly potent and selective pan-Trk inhibitors. nih.gov Similarly, other research has identified imidazo[1,2-a]pyrazine derivatives that inhibit CDK9 with IC₅₀ values in the nanomolar range and show significant anti-proliferative activity against various cancer cell lines. mdpi.com Another study designed novel derivatives as tubulin polymerization inhibitors, with the most potent compound exhibiting an IC₅₀ of 23 nM against HCT-116 colon cancer cells. nih.gov
These studies demonstrate the utility of the imidazo[1,2-a]pyrazine core in generating diverse and biologically active molecules.
| Derivative Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides | Tropomyosin Receptor Kinases (TrkA/B/C) | Compound 9o showed potent pan-Trk inhibition with IC₅₀ values of 2.65 nM (TrkA), 10.47 nM (TrkB), and 2.95 nM (TrkC). It suppressed proliferation of SH-SY5Y-TrkB cells with an IC₅₀ of 58 nM. | nih.gov |
| 2,3,6,8-Substituted Imidazo[1,2-a]pyrazines | Cyclin-Dependent Kinase 9 (CDK9) | Compound 3c was identified as a potent CDK9 inhibitor with an IC₅₀ of 0.16 µM and exhibited selective cytotoxicity against cancer cell lines over normal cells. | mdpi.com |
| Substituted Imidazo[1,2-a]pyrazines | Tubulin Polymerization | Compound TB-25 displayed the strongest anti-proliferative effects against HCT-116 cells (IC₅₀ = 23 nM) by effectively inhibiting tubulin polymerization and inducing G2/M cell cycle arrest. | nih.gov |
Incorporation into Bivalent Compounds for Enhanced Target Engagement
A sophisticated strategy to improve the selectivity and efficacy of imidazo[1,2-a]pyrazine-based inhibitors involves their incorporation into bivalent compounds. nih.govucl.ac.uk This approach links the small molecule inhibitor to another molecular entity, often a peptide, designed to interact with a secondary site on the target protein or a component of a protein complex. ucl.ac.ukucl.ac.uk
This strategy has been successfully applied to develop potential inhibitors for the VirB11 ATPase HP0525, a key component of the type IV secretion system in Helicobacter pylori. nih.gov Researchers designed bivalent inhibitors by conjugating 8-amino imidazo[1,2-a]pyrazine derivatives, which target the ATP binding site of the enzyme, to peptides that recognize the subunit-subunit interface of the hexameric HP0525 protein assembly. nih.govucl.ac.uk The objective was to create a compound that simultaneously disrupts enzyme activity and the formation of the essential protein hexamer, thereby enhancing selectivity for the bacterial ATPase over host ATPases. ucl.ac.ukucl.ac.uk Various bioconjugation chemistries were explored to link the small molecule to the peptide moiety. nih.gov
| Bioconjugation Method | Peptide Modification | Linker Strategy | Reference |
|---|---|---|---|
| Cysteine-Maleimide Chemistry | Substitution of an interface arginine with cysteine ("R240C") | Conjugation of a maleimide-functionalized imidazo[1,2-a]pyrazine to the peptide's cysteine thiol. | nih.govucl.ac.uk |
| Cross Metathesis | Substitution with S-allyl cysteine ("R240SAC") | Ruthenium-catalyzed cross-metathesis between the allyl group on the peptide and an allyl-functionalized inhibitor. | nih.gov |
| Click Chemistry | Not specified in detail, but a common strategy | Copper-catalyzed azide-alkyne cycloaddition to form a triazole linkage between the two components. | nih.gov |
While initial studies of these specific bivalent compounds did not show potent inhibition, the research validates the concept of using the imidazo[1,2-a]pyrazine scaffold as a core for developing more complex, multi-component inhibitors aimed at enhancing target engagement and selectivity. ucl.ac.uk
Exploration of Heterocyclic Fusions and Hybrid Structures Incorporating the this compound Core
The creation of hybrid molecules that amalgamate the imidazo[1,2-a]pyrazine scaffold with other heterocyclic systems is a promising avenue for discovering new therapeutic agents. This drug design strategy involves linking distinct pharmacophores to generate a single molecule with the potential for multi-target activity or improved pharmacological properties.
An example of this approach is the conceptualization and synthesis of hybrid compounds that combine pyrazine (B50134) and 1,2,4-triazole (B32235) scaffolds. rsc.org In one study, a series of eighteen such hybrids were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. rsc.org The results indicated that several of these hybrid compounds manifested noteworthy activity, suggesting that the combination of these two heterocyclic cores could lead to potent antitubercular agents. rsc.org
While direct fusion of an additional heterocyclic ring onto the this compound core is not extensively documented, the strategy of creating hybrid structures by linking it to other rings is a viable and productive area of research. This approach allows for the exploration of vast chemical space and the potential combination of different modes of action within a single molecular entity.
Development of Fluorescently Tagged or Bioconjugated this compound Probes for Research Applications
The intrinsic photophysical properties of the imidazo[1,2-a]pyrazine scaffold make it an attractive candidate for the development of fluorescent probes. rsc.orgrsc.org An efficient, iodine-catalyzed, one-pot, three-component reaction has been reported for the synthesis of various imidazo[1,2-a]pyrazine derivatives, and the photophysical properties of these new compounds have been characterized. rsc.orgrsc.org Studies show that the fluorescence emission spectra are influenced by the nature of the functional groups on the scaffold and the polarity of the solvent. rsc.org For example, certain derivatives exhibit significant blue shifts in emission in acetonitrile, with emission maxima varying based on the substitution pattern. rsc.org
| Compound | Substitution Pattern | Solvent | Emission Maximum (nm) | Reference |
|---|---|---|---|---|
| 10b | 2-(4-chlorophenyl)-3-(tert-butyl)imidazo[1,2-a]pyrazine | Acetonitrile | ~450 | rsc.org |
| 10i | 2-(naphthalen-2-yl)-3-(tert-butyl)imidazo[1,2-a]pyrazine | Acetonitrile | ~850 | rsc.org |
Beyond their use as fluorescent labels, imidazo[1,2-a]pyrazines can be bioconjugated to create probes for specific biological research applications. As detailed in section 7.2, the conjugation of 8-amino imidazo[1,2-a]pyrazines to peptides created tools for probing the assembly of the HP0525 hexamer. nih.govucl.ac.uk These bioconjugates serve as chemical probes to investigate protein-protein interactions and enzyme assembly, demonstrating a key application beyond direct therapeutic use. nih.gov The development of such probes is crucial for understanding complex biological pathways and validating new drug targets. The related imidazo[1,2-a]pyridine (B132010) scaffold has also been widely used to develop fluorescent probes for applications such as metal ion detection and cellular bioimaging, suggesting a broad potential for the imidazo[1,2-a]pyrazine core in this field. rsc.orgnih.gov
Future Research Horizons for this compound: A Roadmap for Therapeutic Innovation
The heterocyclic scaffold imidazo[1,2-a]pyrazine has garnered significant attention in medicinal chemistry due to its versatile biological activities. researchgate.netrsc.org The specific derivative, this compound, presents a foundational structure for further exploration and development. While much of the existing research has focused on more complex derivatives, the future of this particular compound lies in a systematic and technologically advanced approach to unlock its full therapeutic potential. This article outlines key future perspectives and emerging research avenues for this compound, focusing on rational design, computational integration, systems-level mechanistic studies, exploration of new therapeutic areas, and advanced synthesis and screening methodologies.
Q & A
Q. What synthetic strategies are effective for constructing the imidazo[1,2-a]pyrazine core, and how can 2,8-dimethyl substitution be introduced?
The imidazo[1,2-a]pyrazine scaffold is typically synthesized via multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine. Iodine catalysis (5 mol%) in ethanol at room temperature is a cost-effective method, achieving yields >85% . For 2,8-dimethyl substitution, pre-functionalized starting materials (e.g., methyl-substituted 2-aminopyrazine) or post-synthetic modifications (e.g., Pd-catalyzed cross-coupling) are employed. Evidence of regioselective methylation is limited, requiring careful optimization of reaction conditions .
Q. What analytical techniques are critical for characterizing 2,8-dimethylimidazo[1,2-a]pyrazine derivatives?
Key techniques include:
- NMR : Lanthanide shift reagents resolve overlapping signals in the imidazo[1,2-a]pyrazine ring system, particularly for distinguishing J5,8 and J6,8 coupling constants .
- HRMS : Confirms molecular weights (e.g., [M + Na]<sup>+</sup> peaks) with precision ≤0.5 ppm .
- Fluorescence spectroscopy : Evaluates emissive properties in acetonitrile (λex = 350 nm, λem = 450–500 nm), relevant for fluorophore development .
Q. How is preliminary biological activity screening conducted for this compound class?
In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) are standard. IC50 values for imidazo[1,2-a]pyrazines range from 1–50 μM, with substituents like chloro or nitro groups enhancing potency . Anti-inflammatory activity is assessed via LPS-induced cytokine (IL-6, TNF-α) suppression in macrophage models .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved when optimizing imidazo[1,2-a]pyrazine synthesis?
Discrepancies arise from solvent polarity, catalyst selection, and temperature sensitivity of tert-butyl isocyanide. For example, iodine (5 mol% in ethanol) outperforms FeCl3 or SnCl4, increasing yields from 40% to >85% . Polar aprotic solvents (DMF, THF) may degrade acid-sensitive intermediates, whereas ethanol stabilizes the reaction . Systematic screening using design of experiments (DoE) is recommended.
Q. What structure-activity relationships (SARs) govern α-adrenergic receptor affinity in imidazo[1,2-a]pyrazines?
Piperazinyl substitutions at position 8 enhance α2-adrenergic selectivity. For example, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine shows 70-fold selectivity for α2 over α1 receptors, comparable to mianserin. Dihydro derivatives (2,3-saturation) reduce α2 affinity by 50%, suggesting planarity is critical . Computational modeling (e.g., conformational energy minimization) aligns with experimental SARs .
Q. What methodological advancements enable the integration of imidazo[1,2-a]pyrazines into β-carboline hybrids?
The Groebke–Blackburn–Bienaymé (GBB) reaction links 3-formyl-β-carboline with 2-aminopyrazine under In(OTf)3 catalysis (10 mol%, 80°C). This one-pot method achieves 75–90% yields, with fluorescence quenching (λem shift to 480 nm) indicating electronic interactions between motifs .
Key Methodological Recommendations
- Synthesis : Prioritize iodine-catalyzed MCRs for scalability .
- SAR Studies : Combine X-ray crystallography (e.g., protonation site analysis ) with DFT calculations.
- Biological Screening : Use orthogonal assays (e.g., telomerase inhibition + cytotoxicity) to mitigate false positives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
